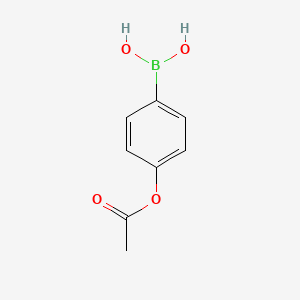

Acide 4-acétoxyphénylboronique

Vue d'ensemble

Description

4-Acetoxyphenylboronic acid is a boronate and belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives .

Synthesis Analysis

4-Acetoxyphenylboronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers . Protodeboronation of pinacol boronic esters is also a significant process in the synthesis .Molecular Structure Analysis

The molecular formula of 4-Acetoxyphenylboronic acid is C8H9BO4 . The average mass is 179.966 Da and the monoisotopic mass is 180.059387 Da .Chemical Reactions Analysis

4-Acetoxyphenylboronic acid reacts rapidly with peroxynitrite (ONOO(-)) to form stable hydroxy derivatives . It also undergoes Suzuki coupling with 4-bromotriphenylamine .Physical And Chemical Properties Analysis

4-Acetoxyphenylboronic acid is a white to almost white powder . The melting point is 224 °C .Applications De Recherche Scientifique

- Application: Il sert de source de bore, réagissant avec les halogénures d'aryle (par exemple, les bromures d'aryle ou les chlorures d'aryle) en présence d'un catalyseur au palladium. Cette réaction de couplage permet la synthèse de composés biaryles, qui trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .

- Application: L'acide 4-acétoxyphénylboronique interagit avec les diols (tels que les sucres) et les bases de Lewis fortes (par exemple, les anions fluorure ou cyanure). Cette interaction conduit à son utilité dans diverses analyses de détection. Ces applications peuvent être soit homogènes (par exemple, des analyses basées sur la fluorescence) soit hétérogènes (par exemple, des surfaces de capteurs) .

Réaction de couplage croisé de Suzuki-Miyaura

Composés du bore dans les applications de détection

Formation de dérivés hydroxy stables

Safety and Hazards

Orientations Futures

Boron-containing compounds like 4-Acetoxyphenylboronic acid have been gaining interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .

Mécanisme D'action

Target of Action

4-Acetoxyphenylboronic acid is a boronate compound that primarily targets peroxynitrite (ONOO-) . Peroxynitrite is a reactive nitrogen species with potent oxidizing properties, playing a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target through a rapid reaction, forming stable hydroxy derivatives . This interaction is facilitated by the boronate group in the compound, which has a high affinity for peroxynitrite .

Biochemical Pathways

The primary biochemical pathway affected by 4-Acetoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process widely used in organic synthesis . The compound undergoes Suzuki coupling with 4-bromotriphenylamine, catalyzed by dichlorobis(triphenylphosphine)Pd(II), during the synthesis of dendrimers .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including 4-acetoxyphenylboronic acid, are only marginally stable in water . They undergo hydrolysis, a process that can be considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of stable hydroxy derivatives . These derivatives are formed when 4-Acetoxyphenylboronic acid reacts rapidly with peroxynitrite . This reaction could potentially modulate the physiological and pathological processes influenced by peroxynitrite.

Action Environment

The action of 4-Acetoxyphenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including 4-Acetoxyphenylboronic acid, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment .

Analyse Biochimique

Biochemical Properties

It is known that boronic acids, including 4-Acetoxyphenylboronic acid, can react rapidly with peroxynitrite (ONOO-) to form stable hydroxy derivatives . This suggests that 4-Acetoxyphenylboronic acid may interact with enzymes, proteins, and other biomolecules that produce or interact with peroxynitrite.

Cellular Effects

Boronic acids are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, 4-Acetoxyphenylboronic acid can act as a nucleophile, transferring its phenyl group to a palladium catalyst .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, which suggests that 4-Acetoxyphenylboronic acid may also be stable over time .

Metabolic Pathways

Boronic acids are known to participate in various reactions, including Suzuki-Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

(4-acetyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILXJXDXZGKJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657300 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177490-82-3 | |

| Record name | [4-(Acetyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-ba-(2R*,3S*)]- (9](/img/no-structure.png)

![Cyclopenta[4,5]pyrrolo[1,2-a]benzimidazole](/img/structure/B575071.png)

![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)

![3-{(E)-[3-Methyl-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B575078.png)